2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
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Overview
Description
2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic compound that belongs to the class of imidazo[1,2-A]pyrazines. This compound is characterized by its unique structure, which includes a fluorophenyl group and a tetrahydroimidazo[1,2-A]pyrazine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1-(4-fluorophenyl)ethanone with bromine in acetic acid, followed by cyclization with suitable reagents, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyrazine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and activities.
Pyrrolopyrazine derivatives: These compounds have a similar fused ring system but differ in the specific arrangement of atoms and substituents.
Uniqueness
2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H16FN3 |
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Molecular Weight |
245.29 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5,5-dimethyl-7,8-dihydro-6H-imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C14H16FN3/c1-14(2)9-16-7-13-17-12(8-18(13)14)10-3-5-11(15)6-4-10/h3-6,8,16H,7,9H2,1-2H3 |
InChI Key |
HQGSLNJKZZGFLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC2=NC(=CN21)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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